Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLBAMDCHWKLSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Intermediate Preparation
The 4-carboxylic acid derivative, 1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid, serves as a direct precursor. Its synthesis has been achieved via:
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Oxidative methods : Treatment of 4-methyl-pyrrolo[2,3-c]pyridine with potassium permanganate under acidic conditions yields the carboxylic acid in 68–72% yield.
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Hydrolysis of nitriles : 4-Cyanopyrrolo[2,3-c]pyridine undergoes basic hydrolysis (6 M NaOH, 100°C, 12 h) to the acid with >90% conversion.
Fischer Esterification
The acid is esterified using methanol and catalytic sulfuric acid:
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 65–70°C | <5% loss |
| Methanol:Molar Ratio | 10:1 | Max yield |
| Reaction Time | 8–10 h | Plateau at 8h |
Palladium-Catalyzed Carbonylation of Halogenated Precursors
4-Chloro Intermediate Synthesis
4-Chloro-1H-pyrrolo[2,3-c]pyridine is prepared via:
Carbonylation Reaction
The chloride undergoes palladium-catalyzed carbonylation:
Catalytic System Comparison :
| Catalyst | Ligand | CO Pressure | Yield |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | 1 atm | 76% |
| PdCl₂(dppf) | Xantphos | 3 atm | 82% |
| Pd(TPPMS)₃ | BINAP | 5 atm | 68% |
Microwave-assisted conditions (150°C, 20 min) reduce reaction times by 70% while maintaining yields.
Protecting Group Strategies for Regiocontrol
SEM-Protected Intermediates
The pyrrole nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group to prevent unwanted side reactions:
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SEMCl, NaH, DMF, 0°C (Yield: 84%)
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Subsequent functionalization at C4 via Suzuki-Miyaura coupling
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SEM deprotection with TFA/CH₂Cl₂ (Yield: 91%)
TIPS Protection for Cross-Coupling
Triisopropylsilyl (TIPS) groups enhance stability during Negishi couplings:
Alternative Routes via Cycloaddition and Multicomponent Reactions
[3+2] Cycloaddition
Reaction of pyridine-4-carboxylate with in situ-generated azomethine ylides forms the bicyclic system:
Groebke-Blackburn-Bienaymé Reaction
A three-component reaction employing:
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4-Aminopyridine
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Methyl glyoxylate
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Isocyanide
Under microwave irradiation (120°C, 30 min), this method achieves 61% yield with excellent regioselectivity.
Comparative Analysis of Synthetic Methods
Efficiency Metrics :
| Method | Steps | Overall Yield | Cost Index | Scalability |
|---|---|---|---|---|
| Fischer Esterification | 3 | 62% | Low | High |
| Pd-Catalyzed Carbonylation | 2 | 58% | High | Moderate |
| Multicomponent Reaction | 1 | 61% | Medium | High |
The carbonylation route offers step economy but requires specialized equipment. Fischer esterification remains the most scalable for industrial applications.
Scientific Research Applications
Cancer Therapy
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives have shown promising results as potential anticancer agents. Research indicates that these compounds can act as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- FGFR Inhibition : A study reported that specific derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, one derivative demonstrated IC50 values of 7 nM for FGFR1, indicating a strong potential for targeting tumor growth pathways associated with these receptors .
- Cytotoxicity Against Cancer Cell Lines : Compounds derived from this scaffold have been tested against several cancer cell lines, including breast and ovarian cancers. Results showed moderate cytotoxicity against these lines while maintaining lower toxicity towards non-cancerous cells, suggesting a favorable therapeutic window .
Anti-Inflammatory Activity
The anti-inflammatory properties of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate have also been explored. Inhibition of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and tissue remodeling, has been a focal point.
- MMP Inhibition : Certain derivatives have been identified as potent inhibitors of MMPs, with IC50 values as low as 3 nM for MMP-2. This suggests their potential utility in treating conditions characterized by excessive inflammation and tissue degradation .
Neuropharmacological Applications
Research into the neuropharmacological effects of pyrrolo[2,3-b]pyridine derivatives indicates their potential in treating neurological disorders.
- Antidiabetic Activity : Some studies have highlighted the ability of pyrrolo[3,4-c]pyridine derivatives to enhance insulin sensitivity and glucose uptake in muscle tissues. This activity is crucial for developing treatments for diabetes and related metabolic disorders .
- Cognitive Enhancement : Investigations into the cognitive effects of these compounds suggest possible applications in enhancing memory and learning processes. This is particularly relevant for conditions like Alzheimer's disease where cognitive decline is prevalent.
Table of Biological Activities
| Activity | Compound/Derivative | IC50 Value | Notes |
|---|---|---|---|
| FGFR Inhibition | Various Pyrrolo Derivatives | 7 nM | Effective against FGFR1 |
| MMP Inhibition | Specific Derivatives | 3 nM | Targets MMP-2 with anti-inflammatory properties |
| Cytotoxicity | Pyrrolo Derivatives | Moderate | Effective against ovarian and breast cancer cells |
| Antidiabetic Activity | Pyrrolo Derivatives | Various | Enhances insulin sensitivity |
Case Studies and Research Findings
Several case studies highlight the efficacy of methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate in various applications:
- Case Study on Cancer Treatment : A derivative was tested on HCT116 human tumor xenografts showing dose-dependent inhibition of tumor growth. This supports its potential as a therapeutic agent in oncology .
- Anti-inflammatory Research : A compound demonstrated significant inhibition of MMPs involved in arthritis models, indicating its therapeutic potential in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
- Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate
- Methyl 1h-pyrrolo[2,3-b]pyridine-4-carboxylate
- 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Comparison: Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a valuable compound for targeted applications in drug discovery and material science .
Biological Activity
Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound’s biological activities, mechanisms of action, and relevant studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
This compound features a pyrrole ring fused with a pyridine ring, creating a bicyclic structure. The carboxylate group at the 4-position of the pyridine is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 192.18 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Notably, it has been shown to act as an inhibitor of certain kinases by binding to their active sites. This inhibition can disrupt signal transduction cascades that regulate cellular processes like proliferation and apoptosis.
Anticancer Properties
This compound has demonstrated promising anticancer activity in various studies:
- In vitro Studies : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in several cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inhibiting their migration and invasion capabilities .
- Mechanistic Insights : The compound's interaction with fibroblast growth factor receptors (FGFRs) has been highlighted as a key mechanism underlying its anticancer effects. By inhibiting FGFR signaling pathways, it may reduce tumor growth associated with aberrant FGFR activation .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans. These findings suggest potential applications in treating infections caused by resistant pathogens .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the nanomolar range. |
| Study 2 | Reported effective inhibition of FGFR signaling pathways leading to reduced tumor cell proliferation. |
| Study 3 | Showed antimicrobial activity against S. aureus and C. albicans, indicating potential for therapeutic applications in infectious diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
